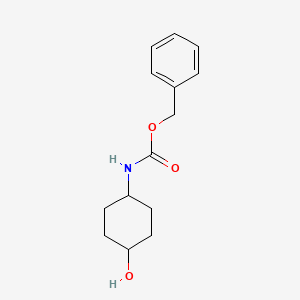

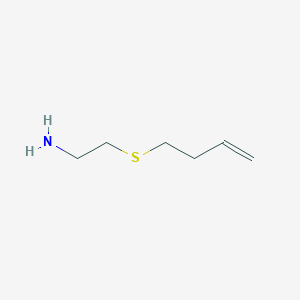

![molecular formula C10H11N3O2S2 B2553352 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 885461-57-4](/img/structure/B2553352.png)

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

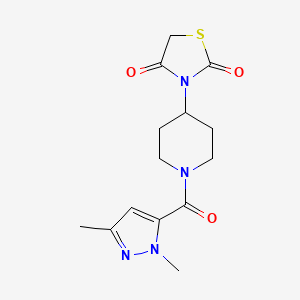

“4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide” is a compound with the CAS Number: 885461-57-4 . It has a molecular weight of 269.35 . The compound is a powder in its physical form .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazoles have been studied as potential antimicrobial agents. For instance, sulfathiazole , a derivative of thiazole, is an antimicrobial drug. Researchers have explored its effectiveness against bacterial infections .

Antiviral Properties

Thiazoles, including Ritonavir , exhibit antiretroviral activity. These compounds are essential in the treatment of HIV infections. While their selectivity may vary, they serve as a basis for developing new non-nucleoside antiviral agents .

Antifungal Applications

Thiazoles play a role in antifungal therapy. Abafungin , another thiazole derivative, demonstrates antifungal properties. Researchers continue to explore novel compounds in this category .

Antineoplastic (Anticancer) Potential

Thiazoles have shown promise as antineoplastic agents. Tiazofurin and Bleomycine are examples of thiazole-based drugs used in cancer treatment. Researchers investigate their cytotoxic effects on tumor cells .

Biological Activities Beyond Disease Treatment

Beyond therapeutic applications, thiazoles contribute to various biological processes:

- Thiazoles serve as parent compounds for sulfur drugs , biocides , fungicides , dyes , and chemical reaction accelerators .

Other Potential Uses

While not directly related to scientific research, thiazoles find applications in other fields:

Wirkmechanismus

Target of Action

The primary targets of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide It is known that thiazole derivatives can interact with various targets to exert their effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

The specific biochemical pathways affected by 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Pharmacokinetics

The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .

Eigenschaften

IUPAC Name |

4-[(2-amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c11-10-13-6-8(16-10)5-7-1-3-9(4-2-7)17(12,14)15/h1-4,6H,5H2,(H2,11,13)(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQXONVYCRAWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

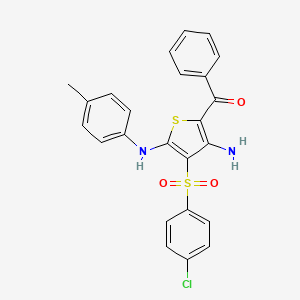

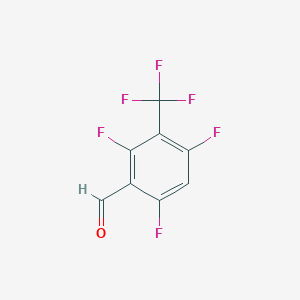

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

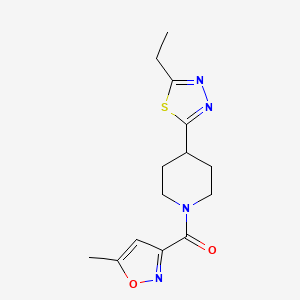

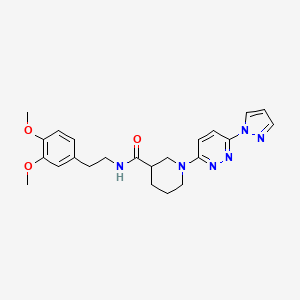

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)

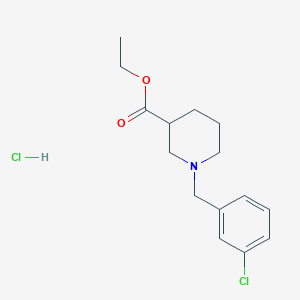

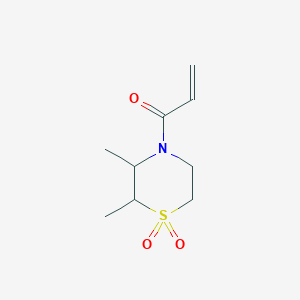

![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)

![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)

![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)